1-Cyano-1-phenylpropyl diethyl phosphate

Description

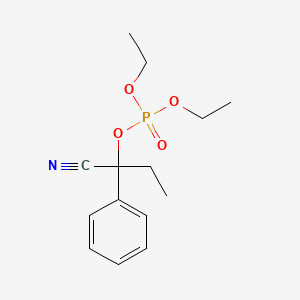

1-Cyano-1-phenylpropyl diethyl phosphate is an organophosphate compound characterized by a cyano group (-CN) and a phenylpropyl moiety attached to a diethyl phosphate backbone. Organophosphates (OPs) like this compound are known for their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in nervous system function, though the cyano group may alter its reactivity compared to other OPs .

Properties

CAS No. |

88151-73-9 |

|---|---|

Molecular Formula |

C14H20NO4P |

Molecular Weight |

297.29 g/mol |

IUPAC Name |

(1-cyano-1-phenylpropyl) diethyl phosphate |

InChI |

InChI=1S/C14H20NO4P/c1-4-14(12-15,13-10-8-7-9-11-13)19-20(16,17-5-2)18-6-3/h7-11H,4-6H2,1-3H3 |

InChI Key |

JFURKXAWULOWNS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)(C1=CC=CC=C1)OP(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-1-phenylpropyl diethyl phosphate can be synthesized through several methods. One common approach involves the reaction of 1-cyano-1-phenylpropyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-1-phenylpropyl diethyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The diethyl phosphate ester can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted phosphates.

Scientific Research Applications

1-Cyano-1-phenylpropyl diethyl phosphate has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-cyano-1-phenylpropyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the diethyl phosphate ester can undergo hydrolysis to release phosphoric acid derivatives. These reactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on related organophosphates and their metabolites, enabling indirect comparisons based on structural and functional properties. Below is a detailed analysis:

Structural Analogues

Functional Comparisons

- AChE Inhibition: DEP, a common metabolite of OPs, inhibits serum AChE activity by 30–50% in rats at equimolar doses . The cyano group in this compound may enhance its binding affinity to AChE, similar to cyanophos, a known AChE inhibitor.

- Endocrine Effects: DEP exposure elevates estradiol and reduces LDL-C in mice, likely via modulation of gut microbiota (e.g., Clostridium and Lactobacillus) .

- Microbial Impact: DEP increases opportunistic pathogens (e.g., Helicobacter) and butyrate-producing bacteria (e.g., Intestinimonas), which correlate with lipid metabolism changes . The phenylpropyl and cyano groups in this compound could further alter microbial diversity due to enhanced hydrophobicity.

Metabolic Stability and Toxicity

- Hydrolysis Resistance: Fluorinated OPs (e.g., Isopropyl-d7 methyl-d3-phosphonofluoridate) resist hydrolysis, prolonging their environmental persistence . The cyano group in this compound may similarly delay degradation compared to DEP.

- Toxicokinetics: DEP is rapidly absorbed and excreted in urine, but phenyl- and cyano-substituted OPs likely exhibit longer half-lives due to increased lipophilicity, enhancing their tissue penetration and toxicity risk.

Research Findings and Data Gaps

- Key Data from Evidence :

- Unanswered Questions: No direct studies on this compound’s AChE inhibition potency or endocrine effects. Limited data on the environmental persistence or microbial degradation pathways of cyano-substituted OPs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.